molecular formula C12H15ClN2O4 B2718539 N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine CAS No. 2096495-92-8

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine

Cat. No. B2718539
CAS RN: 2096495-92-8
M. Wt: 286.71
InChI Key: SWBNMONTWMPKHA-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine” is a complex organic compound. It contains an asparagine amino acid, a 4-chlorophenyl group, and a 2-hydroxyethyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the asparagine amino acid with the 4-chlorophenyl and 2-hydroxyethyl groups. This could potentially be achieved through methods such as amide bond formation or nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The asparagine amino acid would likely form the core of the molecule, with the 4-chlorophenyl and 2-hydroxyethyl groups attached to the nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amide group in the asparagine could potentially undergo hydrolysis or condensation reactions. The 4-chlorophenyl group could participate in electrophilic aromatic substitution reactions, and the 2-hydroxyethyl group could undergo reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and alcohol groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Asparagine Transamination in Arabidopsis

Asparagine (Asn) plays a crucial role in nitrogen transport and storage in higher plants. The enzyme serine:glyoxylate aminotransferase, acting as an asparagine aminotransferase in Arabidopsis, facilitates the metabolism of Asn through transamination. The product of this transamination, alpha-ketosuccinamate, can be hydrolyzed by omega-amidase into oxaloacetate and ammonia, highlighting a metabolic pathway linked to nitrogen management in plants (Zhang & Marsolais, 2014).

Polypeptide Synthesis Using Activated Urethane Derivatives

A method for synthesizing polypeptides from N-phenoxycarbonyl derivatives of α-amino acids, including asparagine, employs diphenyl carbonate for N-carbamylation. This approach provides an efficient synthetic route to hydrophilic polypeptides, showcasing the versatility of asparagine derivatives in polymer chemistry (Yamada et al., 2014).

Peptide Syntheses with Asparagine Esters

The utilization of asparagine esters in peptide synthesis demonstrates the chemical flexibility and application of asparagine derivatives in creating specific peptide sequences, which are crucial for various biochemical studies and therapeutic applications (Stewart, 1967).

Acrylamide Formation in Food Processing

Research on the chemistry and biochemistry of acrylamide formation, especially from asparagine, highlights its significance in food science. Understanding acrylamide's formation mechanisms during food processing, where asparagine plays a critical role, is essential for developing strategies to reduce acrylamide levels in foods, thus improving food safety (Friedman, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a drug, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, if the compound is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, studying its reactivity and properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

4-(4-chloroanilino)-3-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c13-8-1-3-9(4-2-8)15-12(19)10(7-11(17)18)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBNMONTWMPKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC(=O)O)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine

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